

Liensinine Perchlorate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Liensinine perchlorate*

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An In-depth Technical Guide on the Core Properties and Biological Activities of Liensinine Perchlorate

This technical guide provides a comprehensive overview of **Liensinine perchlorate**, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of *Nelumbo nucifera* Gaertn. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this natural compound. It covers its chemical identity, and known biological activities, with a focus on its anti-cancer and anti-hypertensive effects, supported by experimental data and protocols.

Chemical and Physical Properties

Liensinine perchlorate is the perchlorate salt of Liensinine. The chemical properties are summarized in the table below.

Property	Value	Citation
CAS Number	2385-63-9	[1][2][3]
Molecular Formula	C37H43ClN2O10	[2][4]
Molecular Weight	711.2 g/mol	[1][4]
Appearance	Solid	[5]
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[1]

Note: The diperchlorate salt of Liensinine (CAS No. 5088-90-4) has a molecular formula of C37H44Cl2N2O14 and a molecular weight of 811.66 g/mol [5][6].

Biological Activities and Mechanisms of Action

Liensinine perchlorate has demonstrated a range of biological activities, most notably anti-cancer and anti-hypertensive effects. It is also known to inhibit late-stage autophagy.

Anti-Cancer Activity

Liensinine perchlorate has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including colorectal, gastric, breast, and non-small-cell lung cancer. The primary mechanisms of its anti-tumor effects include the induction of mitochondrial dysfunction, cell cycle arrest, and modulation of key signaling pathways.

A study on colorectal cancer (CRC) cells found that **Liensinine perchlorate** induces apoptosis and significantly inhibits proliferation and colony-forming ability in a dose-dependent manner, without affecting normal colorectal epithelial cells[7]. In gastric cancer cells, Liensinine was found to inhibit cell proliferation by generating reactive oxygen species (ROS) and inhibiting the PI3K/AKT signaling pathway[2]. Furthermore, it has been shown to sensitize breast cancer cells to chemotherapy by inducing mitochondrial fission[4] and to overcome oxaliplatin resistance in colorectal cancer by inhibiting autophagy through targeting HIF-1 α [8].

Cell Line	Assay	Effect	Concentration	Citation
Colorectal Cancer (CRC)	Proliferation & Apoptosis	Dose-dependent inhibition of proliferation and induction of apoptosis	Not specified	[7]
Gastric Cancer	Proliferation	Significant inhibition	20-120 μ M	[5]
Osteosarcoma	Proliferation & Apoptosis	Dose-dependent inhibition of proliferation and induction of apoptosis	40 and 80 μ M	[9]
Non-Small-Cell Lung Cancer (NSCLC)	Cytotoxicity	Concentration-dependent toxic effects	0, 10, 20, 40, 60, and 80 μ M	[10]

Anti-Hypertensive Activity

Liensinine is recognized as an active constituent of plumula nelumbinis with anti-hypertensive properties[1][3]. It is known to relax vascular smooth muscle[1].

Autophagy Inhibition

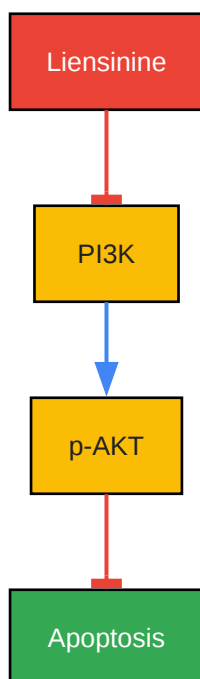
Liensinine and its salts are inhibitors of late-stage autophagy/mitophagy. They act by blocking the fusion of autophagosomes with lysosomes[1][6]. This mechanism is also implicated in its ability to sensitize cancer cells to chemotherapeutic agents[8].

Signaling Pathways

The anti-cancer effects of **Liensinine perchlorate** are mediated through the modulation of several key signaling pathways.

PI3K/AKT Signaling Pathway

In gastric cancer cells, Liensinine has been shown to inhibit the PI3K/AKT pathway, leading to apoptosis. It significantly reduces the expression of phosphorylated AKT (p-AKT) and phosphorylated PI3K (p-PI3K)[2].

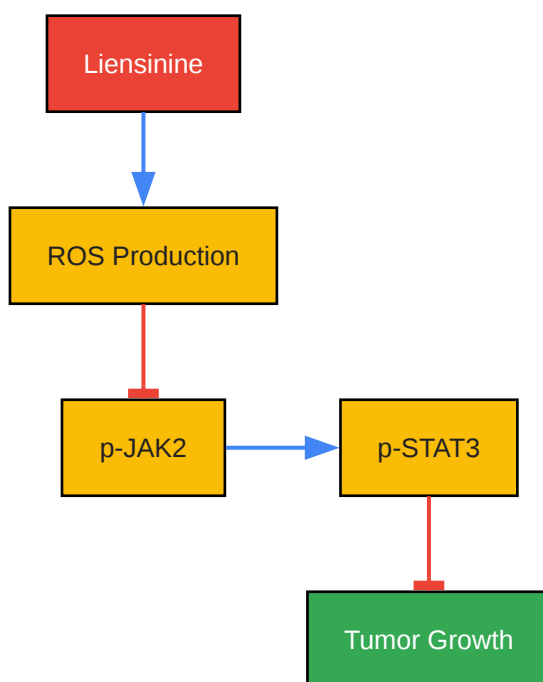


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Caption: Liensinine-mediated inhibition of the PI3K/AKT pathway leading to apoptosis.

JAK2/STAT3 Signaling Pathway

In osteosarcoma cells, Liensinine-induced ROS production suppresses the activation of the JAK2/STAT3 pathway, contributing to its anti-tumor effects[9].



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Caption: Liensinine induces ROS, which inhibits the JAK2/STAT3 signaling pathway.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the anti-cancer effects of **Liensinine perchlorate**.

Cell Proliferation Assay (CCK-8 Assay)

- Cell Seeding: Seed cancer cells (e.g., A549, H520, SPC-A1) into 96-well plates at a density of 3,000 cells per well and incubate for 24 hours[10].
- Treatment: Prepare various concentrations of Liensinine (e.g., 0, 10, 20, 40, 60, and 80 μ M) and add to the respective wells[10]. Incubate for 24 or 48 hours.
- CCK-8 Addition: Add CCK-8 solution to each well and incubate for 2 hours[10].
- Measurement: Measure the absorbance at 450 nm using a microplate reader[10].

Colony Formation Assay

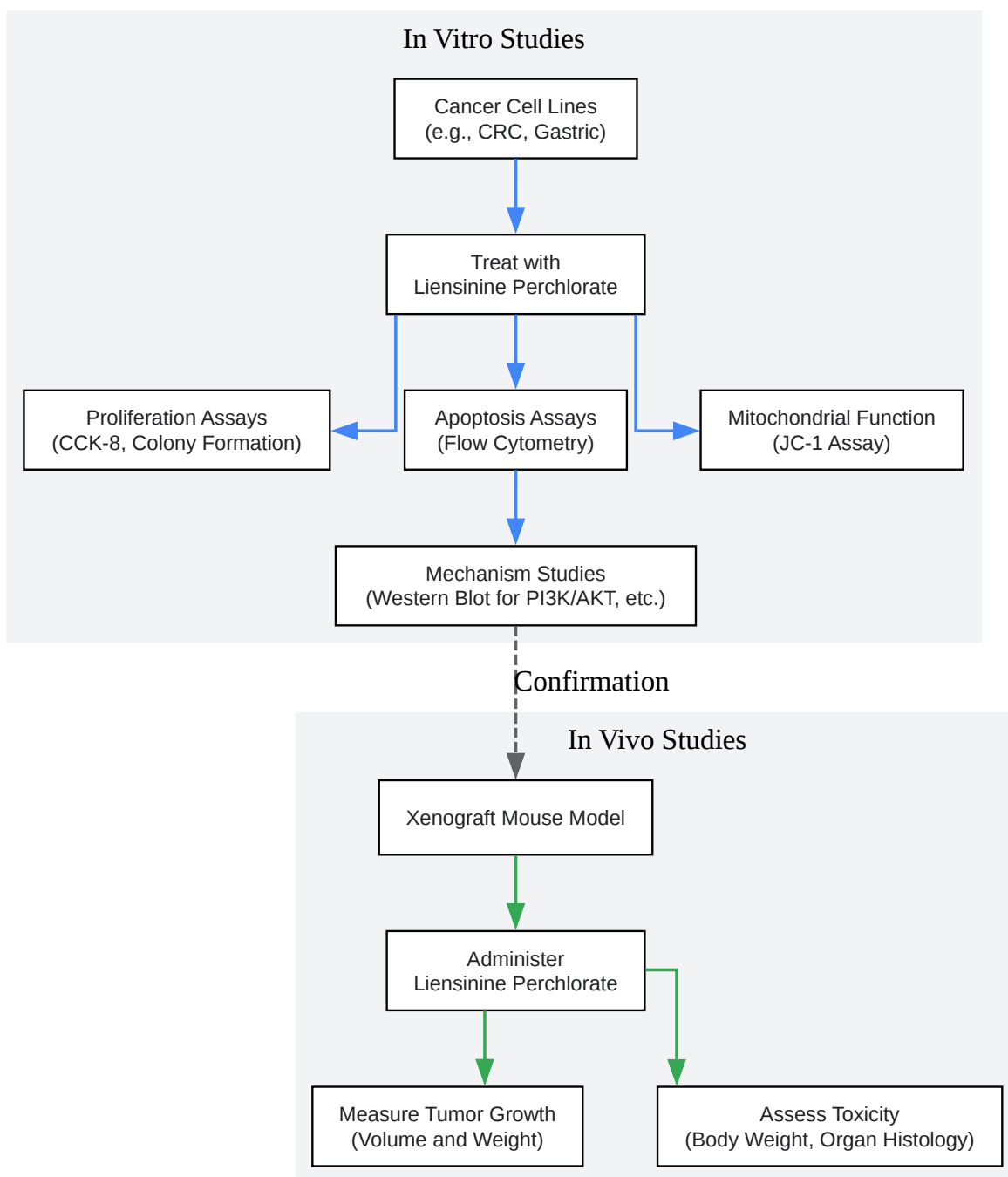
- Cell Seeding: Seed cells into 6-well plates at a density of 300-500 cells per well[10].
- Treatment: Treat the cells with different concentrations of Liensinine (e.g., 0, 2.5, 5, 10, or 20 μM) for 48 hours[10].
- Incubation: Replace the treatment medium with a normal culture medium and incubate for 10-14 days until colonies of more than 50 cells are visible[10].
- Staining and Counting: Fix the colonies with a methanol-acetic acid mixture and stain with crystal violet. Count the number of colonies[10].

Mitochondrial Membrane Potential Assay (JC-1 Assay)

- Cell Seeding: Seed cells into 6-well plates at a density of 1×10^5 cells per well[10].
- Treatment: Treat cells with various concentrations of Liensinine (e.g., 0, 2.5, 5, 10, or 20 μM) for 48 hours[10].
- Staining: Stain the cells with JC-1 reagent for 20 minutes in the dark[10].
- Analysis: Detect the fluorescence signal using a flow cytometer to determine the mitochondrial membrane potential[10].

Experimental Workflow

The following diagram illustrates a general workflow for investigating the anti-cancer effects of **Liensinine perchlorate**.



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Caption: General workflow for evaluating the anti-cancer properties of **Liensinine perchlorate**.

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